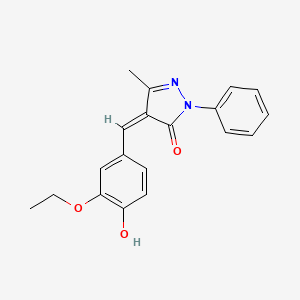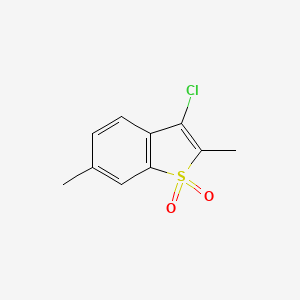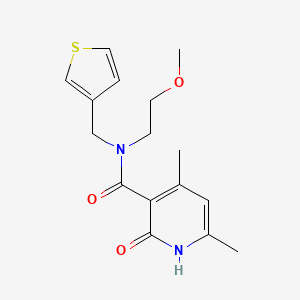
4-propionylphenyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-propionylphenyl 3-methyl-4-nitrobenzoate" often involves esterification reactions, as well as other organic synthesis techniques. For instance, the Fischer esterification reaction has been demonstrated as a simple method to synthesize related nitrobenzoic acid methyl esters, indicating a potential pathway for synthesizing derivatives of the compound [Kam, Levonis, & Schweiker, 2020].
Molecular Structure Analysis
Studies on similar compounds have provided insights into their molecular structure, showcasing how molecules are linked via hydrogen bonds to form complex structures. For example, certain methyl nitrobenzoates exhibit polarized structures and are linked into chains or sheets by a combination of hydrogen bonds, highlighting the intricate molecular arrangements these compounds can form [Portilla et al., 2007].
Chemical Reactions and Properties
Research into compounds like "4-propionylphenyl 3-methyl-4-nitrobenzoate" reveals various chemical reactions they undergo, such as aminolysis, which is influenced by the presence of substituents like the o-methyl group. These reactions are characterized by their mechanisms and rate constants, providing a deeper understanding of their chemical behavior [Um et al., 2005].
Physical Properties Analysis
The physical properties of similar nitrobenzoates have been explored through their crystallization behaviors and interactions, such as hydrogen bonding patterns and crystal packing, which can influence their stability, solubility, and other physical characteristics [Kumarasinghe, Hruby, & Nichol, 2009].
Chemical Properties Analysis
Further studies on related compounds examine the impact of different groups and substituents on their chemical properties, such as reactivity and selectivity in substitution reactions. This research sheds light on how specific structural features can affect the chemical behavior and potential applications of these compounds [Castro et al., 2003].
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on structurally related nitrobenzoates focuses on their synthesis and characterization, particularly their use in developing novel compounds with potential applications in materials science and biochemistry. For instance, Schiff base ligands containing azo groups and their copper(II) and cobalt(II) complexes were synthesized and characterized for their magnetic properties and potential biological activity, indicating a methodology that could apply to related compounds (Ahmadi & Amani, 2012).
Organic Chemistry Applications
- Studies in organic chemistry have explored the effects of substituents on the rate and mechanism of reactions involving nitrobenzoate derivatives. This includes investigations into aminolysis reactions of substituted phenyl 2-methylbenzoates, providing insights into the impact of molecular structure on chemical reactivity, which is crucial for designing synthetic pathways (Um et al., 2005).
Luminescence and Sensitization
- The development of luminescent materials using nitrobenzoate derivatives has been explored, with applications in sensing and light-emitting devices. Research on Eu(III) and Tb(III) complexes with thiophenyl-derivatized nitrobenzoato ligands highlights their potential as sensitizers in luminescent materials, offering pathways for the development of advanced optical materials (Viswanathan & Bettencourt-Dias, 2006).
Material Science and Corrosion Inhibition
- In material science, derivatives of nitrobenzoates have been investigated for their corrosion inhibition properties. For instance, synthesized oxadiazole derivatives were studied for their effectiveness in preventing mild steel dissolution, illustrating the potential of nitrobenzoate-related compounds in corrosion protection applications (Kalia et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-16(19)12-4-7-14(8-5-12)23-17(20)13-6-9-15(18(21)22)11(2)10-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWPTDBEYYZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl 3-methyl-4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)